CYP450 Inhibition Profile of 4,6-Dichloro-5-phenylpyrimidine: Micromolar Potency Across Four Major Isoforms
4,6-Dichloro-5-phenylpyrimidine demonstrates potent inhibition of multiple cytochrome P450 isoforms, with IC50 values of 1.2 μM (CYP1A2), 1.3 μM (CYP2B6), 1.4 μM (CYP3A4), and 1.5 μM (CYP2C9) . This polypharmacology at the CYP level contrasts with the selective biological activity reported for C-5 substituted 2-amino-4,6-dichloropyrimidine derivatives in immune modulation assays; for instance, 5-fluoro-2-amino-4,6-dichloropyrimidine exhibits an IC50 of 2 μM in nitric oxide production inhibition, while C-5 hydrogen and methyl analogs are devoid of significant activity [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50: 1.2 μM (CYP1A2), 1.3 μM (CYP2B6), 1.4 μM (CYP3A4), 1.5 μM (CYP2C9) |
| Comparator Or Baseline | 5-fluoro-2-amino-4,6-dichloropyrimidine: IC50 = 2 μM (NO production); C-5 H/methyl: inactive |
| Quantified Difference | Target compound inhibits CYP isoforms at 1.2-1.5 μM; comparator 5-fluoro analog inhibits NO production at 2 μM; C-5 H/methyl analogs show no activity |
| Conditions | In vitro enzyme inhibition assay (CYP); in vitro NO production assay in mouse peritoneal cells |
Why This Matters
This CYP inhibition signature informs procurement for medicinal chemistry programs where understanding metabolic liability or exploiting polypharmacology is required—the 4,6-dichloro-5-phenyl substitution pattern yields a distinct inhibition profile not recapitulated by 2-amino-substituted analogs or C-5 variants.
- [1] Kolman V, Kalčic F, Jansa P, Zídek Z, Janeba Z. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. Eur J Med Chem. 2018;156:295-301. doi:10.1016/j.ejmech.2018.07.010. View Source
